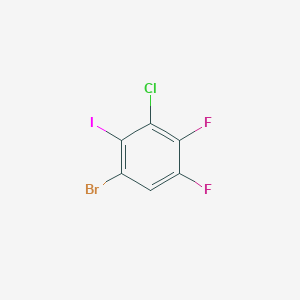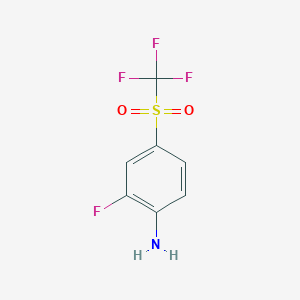
(S)-7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes an iodine atom attached to a tetrahydronaphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the iodination of a tetrahydronaphthalene precursor followed by amination. One common method includes the following steps:
Iodination: The tetrahydronaphthalene precursor is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position.
Amination: The iodinated intermediate is then subjected to a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the compound. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, thiols, or cyanides, to form diverse products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium cyanide are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce various substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
(S)-7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of amine derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but with a bromine atom instead of iodine.
(S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but with a chlorine atom instead of iodine.
(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (S)-7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine imparts unique chemical properties, such as higher molecular weight and distinct reactivity compared to its halogenated analogs. These properties can influence its biological activity and suitability for specific applications.
Eigenschaften
Molekularformel |
C10H12IN |
|---|---|
Molekulargewicht |
273.11 g/mol |
IUPAC-Name |
(1S)-7-iodo-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H12IN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m0/s1 |
InChI-Schlüssel |
SYYLFWLAAHJGAD-JTQLQIEISA-N |
Isomerische SMILES |
C1C[C@@H](C2=C(C1)C=CC(=C2)I)N |
Kanonische SMILES |
C1CC(C2=C(C1)C=CC(=C2)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



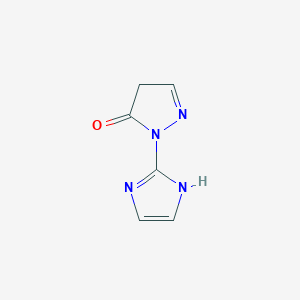

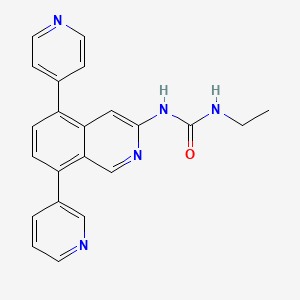
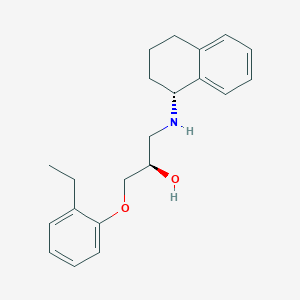
![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-4-yl] benzoate](/img/structure/B12856671.png)
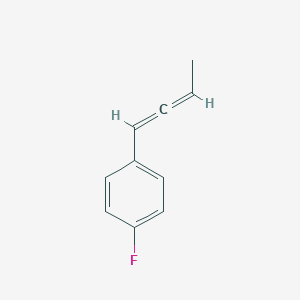
![N-(3'-Formyl[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12856684.png)
![(5AR,10bS)-2-(2,6-diethylphenyl)-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12856686.png)
